6-Fluoro-1,4-diazepane;dihydrochloride
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Overview
Description
6-Fluoro-1,4-diazepane;dihydrochloride is an organic compound with the molecular formula C5H13Cl2FN2. It is a white to off-white solid that is soluble in water and organic solvents. This compound is known for its biological activity and is used in various industrial applications, particularly in the field of metal ion recognition and extraction .
Preparation Methods
The synthesis of 6-Fluoro-1,4-diazepane;dihydrochloride typically involves the reaction of 1,4-diazepane with a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a solvent such as dichloromethane or acetonitrile. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .
Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the process .
Chemical Reactions Analysis
6-Fluoro-1,4-diazepane;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Scientific Research Applications
6-Fluoro-1,4-diazepane;dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry for the selective recognition and extraction of metal ions.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 6-Fluoro-1,4-diazepane;dihydrochloride involves its interaction with specific molecular targets. The fluorine atom and the diazepane ring structure play a crucial role in its binding affinity and selectivity. The compound can interact with metal ions, enzymes, and receptors, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation, but its unique structure allows for specific interactions that can modulate biological activity .
Comparison with Similar Compounds
6-Fluoro-1,4-diazepane;dihydrochloride can be compared with other similar compounds such as:
1,4-Diazepane: The parent compound without the fluorine substitution. It has different chemical properties and biological activities.
6-Chloro-1,4-diazepane: A similar compound with a chlorine atom instead of fluorine. It exhibits different reactivity and selectivity in chemical reactions.
6-Bromo-1,4-diazepane: Another halogen-substituted diazepane with distinct properties and applications.
The presence of the fluorine atom in this compound imparts unique characteristics, such as increased stability and specific interactions with metal ions, making it distinct from its analogs .
Properties
IUPAC Name |
6-fluoro-1,4-diazepane;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11FN2.2ClH/c6-5-3-7-1-2-8-4-5;;/h5,7-8H,1-4H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDILEXUPQCYLNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(CN1)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13Cl2FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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